1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15965769
InChI: InChI=1S/C12H15N3O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7,13H2
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine

CAS No.:

Cat. No.: VC15965769

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 1-(oxan-2-yl)indazol-7-amine
Standard InChI InChI=1S/C12H15N3O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7,13H2
Standard InChI Key VWVNXVCFAWCDRM-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C3=C(C=CC=C3N)C=N2

Introduction

Structural and Physicochemical Properties

The compound’s molecular structure comprises a bicyclic indazole system fused with a tetrahydropyran ring. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.27 g/mol
IUPAC Name1-(oxan-2-yl)indazol-7-amine
Canonical SMILESC1CCOC(C1)N2C3=C(C=CC=C3N)C=N2
Topological Polar Surface Area54.4 Ų

The THP group enhances the compound’s solubility in organic solvents, while the primary amine at position 7 enables participation in conjugation reactions or hydrogen bonding.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves two key steps:

  • Protection of Indazole: 1H-indazole is reacted with dihydropyran (DHP) under acidic or basic conditions to introduce the THP group. A representative procedure involves stirring 1H-indazole with sodium bicarbonate and DHP in water at 0°C, followed by purification via column chromatography .

  • Introduction of the Amine Group: Nitration at position 7 followed by reduction (e.g., using H₂/Pd-C or SnCl₂/HCl) yields the primary amine. Alternative routes may employ Buchwald-Hartwig amination for direct functionalization .

Reaction Conditions

  • THP Protection: Optimal yields (≥90%) are achieved at 0–25°C using NaHCO₃ as a base .

  • Nitration/Reduction: Nitration with HNO₃/H₂SO₄ at 0°C minimizes side products, while catalytic hydrogenation ensures efficient nitro-to-amine conversion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Key signals include:

    • δ 7.89 (s, 1H, indazole H-3)

    • δ 6.95–7.20 (m, 3H, aromatic protons)

    • δ 5.40 (t, 1H, THP anomeric proton)

    • δ 3.50–4.10 (m, 2H, THP oxy-methylene) .

  • ¹³C NMR: Peaks at δ 98.2 (THP C-2), δ 150.1 (indazole C-7), and δ 67.5 (THP C-6) confirm the structure.

Infrared (IR) Spectroscopy

  • Bands at 3350 cm⁻¹ (N-H stretch) and 1620 cm⁻¹ (C=N stretch) are characteristic of the amine and indazole moieties.

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z: 217.1218 (calculated for C₁₂H₁₅N₃O: 217.1215).

Biological Activities and Applications

Material Science Applications

The THP group’s electron-donating properties make the compound useful in designing organic semiconductors or photocatalysts.

Future Research Directions

  • Biological Screening: Prioritize cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549) and kinase inhibition profiling (e.g., EGFR, VEGFR).

  • Structural Modifications: Explore substitutions at positions 3 and 5 to enhance bioavailability or target specificity.

  • Computational Studies: Molecular docking simulations could predict binding affinities for proteins like PI3K or mTOR .

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